(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
CAS No.:
Cat. No.: VC0212119
Molecular Formula: C25H25NO
Molecular Weight: 355.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H25NO |
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Molecular Weight | 355.5 g/mol |
IUPAC Name | (8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Standard InChI | InChI=1S/C25H25NO/c1-3-4-7-16-26-17-22(20-13-5-6-15-23(20)26)25(27)21-14-9-12-19-11-8-10-18(2)24(19)21/h5-6,8-15,17H,3-4,7,16H2,1-2H3 |
Standard InChI Key | NMSMHEOGZBXQDF-UHFFFAOYSA-N |
SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC(=C43)C |
Canonical SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC(=C43)C |
Introduction
Chemical Structure and Properties
(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is characterized by its distinct chemical structure:
Table 1: Chemical Properties of (8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Property | Value |
---|---|
Molecular Formula | C25H25NO |
Molecular Weight | 355.5 g/mol |
Structural Components | - Indole core - Pentyl chain at N1 position - 8-methylnaphthalene moiety at C3 position - Ketone bridge connecting indole and naphthalene |
IUPAC Name | (8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
The structure can be described as having three key components:
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An indole ring system that serves as the core scaffold
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A pentyl chain (five-carbon alkyl group) attached to the nitrogen atom of the indole
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An 8-methylnaphthalene group connected to the 3-position of the indole via a ketone (C=O) linker
The presence of the methyl group specifically at the 8-position of the naphthalene ring is the distinguishing structural feature of this compound compared to other similar synthetic cannabinoids.
Structural Relationship to Known Synthetic Cannabinoids
(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone shares structural similarities with several well-characterized synthetic cannabinoids:
Table 2: Structural Comparison with Related Compounds
The positioning of the methyl group at the 8-position of the naphthalene ring distinguishes this compound from the more widely studied JWH-122, which has the methyl group at the 4-position .
Step | Reaction | Reagents and Conditions |
---|---|---|
1 | N-alkylation of indole | Indole, NaH/KOH, 1-bromopentane, DMF/DMSO, room temperature to 50°C |
2 | Preparation of acylating agent | 8-methylnaphthalene-1-carboxylic acid, thionyl chloride/oxalyl chloride, DCM, reflux |
3 | Friedel-Crafts acylation | 1-pentylindole, 8-methylnaphthalene-1-carbonyl chloride, Lewis acid (AlCl3), DCM/CS2, 0°C to room temperature |
4 | Purification | Column chromatography (silica gel, hexane/ethyl acetate gradient) |
This synthetic pathway is based on general methods for the preparation of naphthoylindoles as described in studies of similar compounds .
The 8-methyl substitution on the naphthalene ring might alter the binding profile compared to other methyl-substituted naphthoylindoles (such as JWH-122), potentially affecting:
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Binding affinity for CB1 and CB2 receptors
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Receptor selectivity ratio (CB1 vs. CB2)
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Efficacy as a receptor agonist
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Pharmacokinetic properties
The presence of the methyl group at the 8-position might affect the metabolic profile compared to other naphthoylindole derivatives, potentially influencing:
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Rate of metabolism
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Preferred sites of hydroxylation
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Formation of unique metabolites specific to this structural arrangement
Studies on related compounds have shown that hydroxylation of the pentyl side chain, particularly at the terminal (ω) and ω-1 positions, represents a major metabolic pathway for structurally similar synthetic cannabinoids .
For mass spectrometric detection, the molecular ion would be expected at m/z 355, with characteristic fragment ions potentially including:
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Fragments related to the indole core
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Fragments related to the pentyl chain
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Fragments related to the 8-methylnaphthalene moiety
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Fragments resulting from cleavage of the ketone bridge
The development of selective and sensitive analytical methods for this compound would be essential for research purposes, particularly for pharmacokinetic and metabolic studies .
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